tert-Butyl (3-hydroxybutyl)carbamate

描述

tert-Butyl (3-hydroxybutyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is a carbamate derivative, often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: tert-Butyl (3-hydroxybutyl)carbamate can be synthesized through the reaction of 4-aminobutan-2-ol with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: tert-Butyl (3-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like or can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

科学研究应用

tert-Butyl (3-hydroxybutyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

作用机制

The mechanism of action of tert-Butyl (3-hydroxybutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis. The compound interacts with molecular targets through the formation of stable carbamate linkages, which can be cleaved under specific conditions to release the protected amine .

相似化合物的比较

- tert-Butyl carbamate

- tert-Butyl carbazate

- tert-Butyl N-methylcarbamate

- Benzyl carbamate

- Methyl carbamate

Comparison: tert-Butyl (3-hydroxybutyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Compared to other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

生物活性

Tert-butyl (3-hydroxybutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

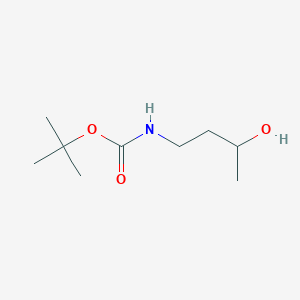

This compound can be represented by the following chemical structure:

This compound features a tert-butyl group attached to a carbamate functional group, which is known for its ability to modulate biological activity through interactions with various biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of carbamate derivatives, including this compound. One study indicated that related compounds can inhibit amyloid beta aggregation, which is a significant factor in Alzheimer's disease pathology. Specifically, compounds similar to this compound demonstrated the ability to reduce oxidative stress and inflammation in astrocyte cultures exposed to amyloid beta peptides .

Table 1: Summary of Neuroprotective Studies

| Compound | Mechanism of Action | Effect on Amyloid Beta Aggregation | Reference |

|---|---|---|---|

| M4 | β-secretase inhibitor | 85% inhibition at 100 µM | |

| This compound | Potentially similar mechanisms | Not yet quantified | N/A |

Case Studies

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that compounds with similar structures could mitigate neuronal death due to amyloid beta exposure by reducing pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound may offer protective effects in neurodegenerative conditions.

- Antitubercular Efficacy : Research into related carbamates indicates promising results against tuberculosis. The structural characteristics of these compounds are critical for their bioactivity, hinting at the need for further exploration of this compound's antimicrobial properties .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. In particular, studies should focus on:

- In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound.

- Mechanistic Studies : Investigating the molecular pathways involved in its neuroprotective and antimicrobial activities.

- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.

常见问题

Basic Research Questions

Q. Q1. What are the standard synthetic routes for tert-butyl (3-hydroxybutyl)carbamate, and how do reaction conditions influence yield?

A1 : Common methods include carbamate protection of amines using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP in THF) . Yield optimization requires precise control of stoichiometry (1:1.2 amine:Boc anhydride) and temperature (0–25°C). Side reactions, such as overprotection or hydrolysis, are mitigated by inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. Q2. How can researchers analytically characterize this compound, and which spectral techniques are most reliable?

A2 : Key techniques:

- NMR : Confirm Boc-group presence (δ 1.4 ppm for tert-butyl protons) and hydroxybutyl chain integrity (δ 3.6–4.0 ppm for hydroxyl) .

- HPLC-MS : Assess purity (>95%) and molecular ion [M+H]⁺ (e.g., m/z 232.2 for C₉H₁₇NO₃) .

- Melting Point : Cross-reference with literature (e.g., 103–106°C for similar carbamates) .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

A3 :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. Q4. How can stereochemical outcomes be controlled during the synthesis of chiral tert-butyl carbamate derivatives?

A4 :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic methods (lipases for kinetic resolution) .

- Stereoselective Catalysis : Asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves >90% enantiomeric excess .

- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity .

Q. Q5. How should researchers resolve contradictions in stability data for tert-butyl carbamates under acidic/basic conditions?

A5 :

- Controlled Studies : Perform kinetic stability assays (e.g., TGA/DSC for thermal stability; pH 1–13 stability screens at 25–60°C) .

- Mechanistic Insights : Boc-group cleavage under acidic conditions (TFA) follows first-order kinetics, while base-induced degradation is negligible below pH 10 .

Q. Q6. What methodologies enable the study of hydrogen-bonding interactions in tert-butyl carbamate crystals?

A6 :

- X-ray Crystallography : Resolves intermolecular H-bonds (e.g., N–H···O=C interactions at 2.8–3.2 Å) .

- DFT Calculations : Model H-bond strengths (e.g., B3LYP/6-31G* level) to predict packing motifs .

Q. Q7. How can this compound be applied in pharmaceutical intermediate synthesis?

A7 :

- Peptide Coupling : Activate hydroxyl groups via Mitsunobu reaction (DIAD, PPh₃) to link to nucleosides or amino acids .

- Prodrug Design : Hydroxybutyl chain serves as a biodegradable linker for controlled drug release (e.g., esterase-sensitive systems) .

Q. Q8. What purification strategies are optimal for tert-butyl carbamates with polar functional groups?

A8 :

- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 4:1 to 1:2) .

- Crystallization : Use ethanol/water mixtures (7:3) for high recovery (>85%) .

Q. Q9. How do researchers assess the environmental impact of tert-butyl carbamate derivatives?

A9 :

属性

IUPAC Name |

tert-butyl N-(3-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。